REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[S:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[SH:12].[Br:13][CH2:14][CH2:15]Br>>[Br:13][CH2:14][CH2:15][S:12][C:8]1[S:7][CH:11]=[CH:10][CH:9]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
813 μL
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)S
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
78 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture is stirred at 78° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then potassium carbonate is removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the mother liquid is concentrated
|
Type
|
CUSTOM
|
Details
|
to give a crude that
|
Type
|
CUSTOM
|
Details
|
is purified by column chromatography (silica gel, eluent: cyclohexane 100%)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCSC=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.86 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |